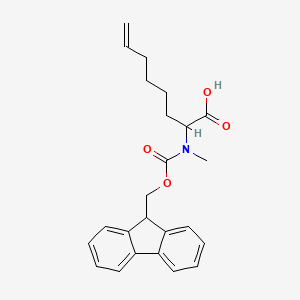
Diethyl 2,3-difluorofumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,3-difluorofumarate is an organic compound with the molecular formula C8H10F2O4 It is a diester of fumaric acid, where two fluorine atoms are substituted at the 2 and 3 positions of the fumarate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2,3-difluorofumarate can be synthesized through the esterification of 2,3-difluorofumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, would be essential to obtain high-purity product suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2,3-difluorofumarate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The double bond in the fumarate backbone can be reduced to form diethyl 2,3-difluorosuccinate.
Hydrolysis: The ester groups can be hydrolyzed to yield 2,3-difluorofumaric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Diethyl 2,3-difluorosuccinate.
Hydrolysis: 2,3-difluorofumaric acid.
Applications De Recherche Scientifique
Diethyl 2,3-difluorofumarate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorinated moieties into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving fumarate derivatives.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which diethyl 2,3-difluorofumarate exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its reactivity and interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Lacks the fluorine atoms, making it less reactive in certain contexts.
Diethyl maleate: The cis-isomer of diethyl fumarate, with different chemical properties and reactivity.
Uniqueness: Diethyl 2,3-difluorofumarate is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific biochemical interactions, making it a valuable tool in research and industrial applications .
Propriétés
Formule moléculaire |
C8H10F2O4 |
|---|---|
Poids moléculaire |
208.16 g/mol |
Nom IUPAC |
diethyl (E)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3/b6-5+ |
Clé InChI |
PBYMHUNMKVHXHO-AATRIKPKSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C(=O)OCC)\F)/F |
SMILES canonique |
CCOC(=O)C(=C(C(=O)OCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)


![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
